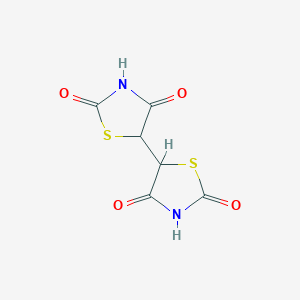

5-(2,4-Dioxo-1,3-thiazolidin-5-yl)-1,3-thiazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

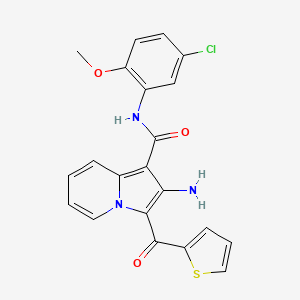

5-(2,4-Dioxo-1,3-thiazolidin-5-yl)-1,3-thiazolidine-2,4-dione is a synthetic compound that has been widely studied for its potential applications in the field of medicine. The compound is also known as Dithizone or Diphenylthiocarbazone and is commonly used as a reagent in analytical chemistry for the detection of heavy metals.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Thiazolidin-2,4-dione derivatives have shown promising antimicrobial potential . They have been evaluated against selected fungal and bacterial strains . The molecules H5, H13, H15, and H18 have shown moderate to promising activity against the selected species of microbial strains .

Antioxidant Activity

These compounds have also been evaluated for their antioxidant potential . The analogue H5 with IC50=14.85 μg/mL was found to be the most active molecule .

Anticancer Activity

Thiazolidin-2,4-dione derivatives have been evaluated for their anticancer potential . The anticancer potential of the selected molecules was assessed against DU-145 cancer cell lines using MTT assay . The results revealed that all the screened derivatives possess mild anticancer potential .

Drug-likeness Evaluation

The drug-likeness of these compounds has been evaluated by studying in-silico ADME parameters of the synthesized analogues . All the compounds were found to be drug-like .

Synthesis and Characterization

Thiazolidinedione-5-acetic acid amides have been synthesized and characterized . The structures of the compounds were confirmed by IR, 1H, 13C NMR, and elemental analysis .

Cytotoxic Activity

The cytotoxic (MTT) activity of 2,4-thiazolidinedione-5-acetic acid amides was tested in four tumour cell lines . Compound 3j inhibited proliferation of HeLa, HT29, A549, and MCF-7 cell lines with IC50 values of 33, 35, 30, and 36 μM, respectively .

Eigenschaften

IUPAC Name |

5-(2,4-dioxo-1,3-thiazolidin-5-yl)-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O4S2/c9-3-1(13-5(11)7-3)2-4(10)8-6(12)14-2/h1-2H,(H,7,9,11)(H,8,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZCJABZHQBRNCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(=O)NC(=O)S1)C2C(=O)NC(=O)S2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,4-Dioxo-1,3-thiazolidin-5-yl)-1,3-thiazolidine-2,4-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethylbenzyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide](/img/structure/B2510847.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide](/img/structure/B2510852.png)

![1,7-dimethyl-3-propyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2510853.png)

![4-(1-(2-(2,6-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2510855.png)

![4-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2510857.png)

![N-propyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2510859.png)